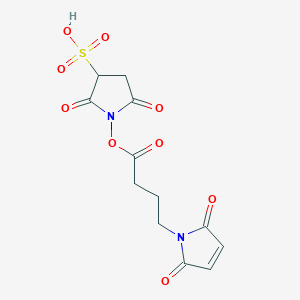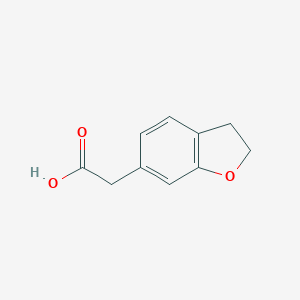
2-Furanylmethyl beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanylmethyl beta-D-glucopyranoside is a natural compound belonging to the class of glycosides. It is commonly found in various plants, including the roots of Glycyrrhiza glabra, the leaves of Stevia rebaudiana, and the fruits of Morus alba. The compound has the molecular formula C11H16O7 and a molecular weight of 260.24 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanylmethyl beta-D-glucopyranoside can be achieved through enzymatic methods. One common approach involves the use of β-glucosidase enzymes to catalyze the reaction between glucose and furfuryl alcohol in non-aqueous reaction systems, such as organic solvents, ionic liquids, and co-solvent mixtures . The reaction conditions typically include a temperature of 30°C and the presence of specific enzymes like the N189F dalcochinase mutant .
Industrial Production Methods
Industrial production of this compound often employs similar enzymatic methods due to their regio- and stereo-selectivity under mild conditions. The use of reverse hydrolysis reactions in ionic liquids and co-solvent mixtures has shown great potential for commercial production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Furanylmethyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanyl derivatives.
Reduction: Reduction reactions can convert the furanyl group to a more saturated form.
Substitution: The glucopyranoside moiety can undergo substitution reactions to form different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral pH .
Major Products
The major products formed from these reactions include various furanyl derivatives and substituted glycosides, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Furanylmethyl beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying glycosidic bond formation and cleavage.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diabetes and other metabolic disorders.
Industry: It is used in the production of natural sweeteners and flavoring agents due to its presence in plants like Stevia rebaudiana.
Wirkmechanismus
The mechanism of action of 2-Furanylmethyl beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like alpha-glucosidase, which plays a role in carbohydrate metabolism . This inhibition can lead to reduced glucose absorption in the intestine, making it a potential candidate for managing blood sugar levels in diabetic patients .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Furanylmethyl beta-D-glucopyranoside include other glycosides like:
- Methyl beta-D-glucopyranoside
- Octyl beta-D-glucopyranoside
- Decyl beta-D-glucopyranoside
Uniqueness
What sets this compound apart from these similar compounds is its unique furanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c12-4-7-8(13)9(14)10(15)11(18-7)17-5-6-2-1-3-16-6/h1-3,7-15H,4-5H2/t7-,8-,9+,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALKZMMFTFYDCH-KAMPLNKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)


![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)
![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)



